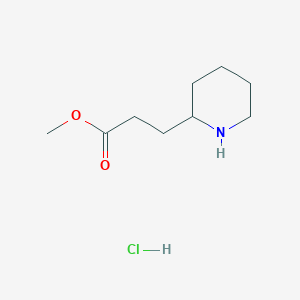

Methyl 3-(2-piperidinyl)propanoate hydrochloride

Description

Properties

IUPAC Name |

methyl 3-piperidin-2-ylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-12-9(11)6-5-8-4-2-3-7-10-8;/h8,10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOBDZOFSZULJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Piperidine Derivatives

The core step in synthesizing methyl 3-(2-piperidinyl)propanoate hydrochloride is the esterification of a piperidine-containing alcohol or amine with a carboxylic acid or its derivative.

- Typical Reaction: Esterification of 3-piperidinol with propanoic acid or methyl acrylate with piperidine.

- Catalysts and Reagents: Dehydrating agents such as thionyl chloride or phosphorus trichloride are used to facilitate ester formation by activating the acid component.

- Reaction Conditions: Reflux under controlled temperature (typically around 110°C for methyl acrylate and piperidine) with monitoring by gas chromatography to ensure complete conversion.

- Industrial Adaptation: Continuous flow reactors are employed for scale-up, providing consistent quality and yield by maintaining steady reaction conditions and efficient heat transfer.

Addition of Piperidine to Methyl Acrylate

A widely used method involves the nucleophilic addition of piperidine to methyl acrylate to form methyl 3-(1-piperidinyl)propanoate, a closely related compound.

- Procedure: Piperidine is added dropwise to methyl acrylate at room temperature in a 1:1 molar ratio, followed by refluxing the mixture for 2-3 hours until methyl acrylate is fully consumed.

- Isolation: The product is purified by reduced pressure distillation (72–75°C at 2 mmHg), yielding a colorless transparent liquid with yields near 99.8%.

Transfer Hydrogenation for Piperidine Derivative Formation

- Catalysts: Palladium on charcoal (Pd/C) or platinum catalysts are used.

- Hydrogen Source: Transfer hydrogenation employs formaldehyde and formic acid as hydrogen donors instead of gaseous hydrogen.

- Conditions: Ambient pressure, heating to 90–95°C, and aqueous acidic medium facilitate conversion of piperidine carboxylic acid derivatives to their methylated or reduced forms.

- Outcome: High purity 1-methylpiperidine-4-carboxylic acid and its hydrochloride salts are obtained.

Formation of Hydrochloride Salt

- The free base methyl 3-(2-piperidinyl)propanoate is converted to its hydrochloride salt by treatment with hydrochloric acid.

- This step improves the compound’s stability, solubility, and handling properties.

- Typically, the reaction is performed in an organic solvent such as ethanol or ether, followed by crystallization and drying.

Note: Although this example focuses on pridinol mesylate, the initial step of methyl 3-(1-piperidinyl)propanoate synthesis is directly relevant to this compound preparation.

A study on hydrogenation of pyridine carboxamide derivatives to piperidine hydrochloride salts demonstrated:

| Condition | Catalyst | H2 Pressure | Solvent | Temperature | Yield & Productivity |

|---|---|---|---|---|---|

| A | 10% Pd-C (25 wt%) | 1 atm | Methanol | Room temperature | High yield and selectivity |

| B | 10% Pd-C (10 wt%) | 50 psi | Methanol | Room temperature | Comparable high yield, shorter reaction time |

This catalytic hydrogenation approach can be adapted to prepare hydrochloride salts of piperidine derivatives efficiently.

- The reaction between piperidine and methyl acrylate proceeds with nearly quantitative yield under controlled addition and reflux, monitored by gas chromatography to ensure completion.

- Transfer hydrogenation using formaldehyde and palladium catalysts offers a safer alternative to direct hydrogen gas, with good control over methylation and reduction steps.

- Continuous flow reactors in industrial settings improve reproducibility and throughput for esterification reactions.

- The formation of hydrochloride salts from free base esters enhances compound purity and crystallinity, facilitating downstream applications.

- Catalyst loading, hydrogen pressure, and solvent choice significantly affect yield and selectivity in hydrogenation steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-piperidinyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The ester group can be substituted with other functional groups, such as amides or nitriles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or sodium azide.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Amides, nitriles.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H18ClNO2

- CAS Number : 1021204-94-3

- Structure : The compound features a piperidine ring, which enhances its biological activity and solubility.

Medicinal Chemistry

Methyl 3-(2-piperidinyl)propanoate hydrochloride has been extensively studied for its pharmacological properties:

- Acetylcholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine. This inhibition increases acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant for treating neurodegenerative diseases such as Alzheimer's disease.

- Neuropharmacology : Research indicates that this compound interacts with muscarinic receptors, which play a crucial role in cognitive function. Its ability to enhance cholinergic signaling makes it a candidate for further exploration in cognitive disorders.

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Peptide Mimetics : this compound is utilized in the synthesis of peptide mimetics aimed at improving the stability and bioactivity of peptide-based drugs.

- Reagent in Chemical Reactions : It can undergo various chemical reactions including oxidation, reduction, and substitution, making it valuable for creating more complex organic molecules.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms carboxylic acids or ketones | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) |

| Reduction | Produces alcohols or amines | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) |

| Substitution | Substitutes ester groups with other functional groups | Amines or thiols under basic conditions |

Biochemical Studies

The compound is also used to study enzyme-substrate interactions and cellular processes:

- ADME Profiling : In vivo and in vitro studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. These studies yield critical data on half-life, bioavailability, and metabolic pathways necessary for drug design.

- Cell Signaling Research : this compound influences cell signaling pathways and gene expression, contributing to its potential therapeutic applications.

Case Studies and Experimental Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Neurodegenerative Disease Models : In animal models of Alzheimer’s disease, administration of this compound demonstrated improved cognitive function correlated with increased acetylcholine levels due to acetylcholinesterase inhibition.

- Synthesis Efficiency : A study on synthetic methodologies revealed that using continuous flow reactors for the production of this compound improved yield and purity compared to traditional batch methods.

Mechanism of Action

The mechanism of action of Methyl 3-(2-piperidinyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between Methyl 3-(2-piperidinyl)propanoate hydrochloride and related compounds identified in the evidence.

Structural and Molecular Comparison

Key Differences and Implications

This could influence bioavailability or receptor binding in drug candidates . Imidazole-containing analogs (CAS 31434-93-2) exhibit pH-dependent solubility and metal-coordinating properties, relevant for catalytic or enzymatic applications .

Heterocyclic Systems :

- The tetrahydro-naphthyridine derivative (CAS 2411271-87-7) features a fused bicyclic structure, which may confer rigidity and selectivity for specific biological targets, such as kinase inhibitors .

Safety and Handling: While direct safety data for this compound are absent, structurally related piperidine hydrochlorides (e.g., 3-(2-Methylphenoxy)piperidine hydrochloride) exhibit acute toxicity (OSHA HCS Category 2) and require stringent handling (e.g., P95 respirators, chemical gloves) .

Biological Activity

Methyl 3-(2-piperidinyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its effects on the central nervous system (CNS). This article explores the compound's mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C9H18ClNO2

- CAS Number : 1021204-94-3

- Structure : The compound features a piperidine ring, which is crucial for its interaction with biological targets.

This compound primarily acts as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound increases the concentration of acetylcholine in synaptic clefts, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are prominent .

Interaction with Enzymes and Receptors

- Acetylcholinesterase Inhibition : The compound's ability to inhibit acetylcholinesterase leads to increased acetylcholine levels, which can improve cognitive function and memory.

- Cell Signaling Modulation : It influences various cellular processes by affecting signaling pathways and gene expression, which may contribute to its neuroprotective effects .

Pharmacokinetics

Research into the pharmacokinetics of this compound includes studies on its absorption, distribution, metabolism, and excretion (ADME). These studies reveal critical data about the compound's half-life, bioavailability, and metabolic pathways, which are essential for drug design and safety assessments .

Biological Activity Profiles

Recent studies have demonstrated the compound's biological activity through various experimental approaches:

- In vitro Studies : These studies assess the compound's efficacy against specific cellular models, particularly focusing on neuronal cells to evaluate its neuroprotective properties.

- In vivo Studies : Animal models are used to investigate the therapeutic potential of the compound in treating cognitive disorders.

Case Studies and Research Findings

Several research findings highlight the biological activity of this compound:

- A study demonstrated that this compound significantly enhances cholinergic signaling in models of Alzheimer's disease, suggesting potential therapeutic applications in cognitive enhancement .

- Another investigation focused on its interactions with muscarinic receptors, indicating that it may have broader implications for treating various CNS disorders .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds that share structural similarities. The following table summarizes key characteristics:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 3-(3-piperidinyl)propanoate hydrochloride | Structure | Similar mechanism; different piperidine substitution |

| Methyl 3-(4-piperidinyl)propanoate hydrochloride | Structure | Enhanced receptor binding due to structural variation |

| Ethyl 2-(1-piperidinyl)propanoate hydrochloride | Structure | Potentially different pharmacokinetics |

Q & A

Q. What are the recommended safety precautions for handling Methyl 3-(2-piperidinyl)propanoate hydrochloride in laboratory settings?

- Methodological Answer: When handling this compound, prioritize personal protective equipment (PPE): wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use fume hoods to minimize inhalation of dust or aerosols. Store the compound at 2–8°C in a dry, ventilated area away from incompatible materials. Avoid skin contact; if exposure occurs, wash thoroughly with soap and water. For respiratory protection, use NIOSH-certified N95/P95 masks for particulates or OV/AG/P99 cartridges for vapor protection .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer: A typical synthesis involves coupling piperidine derivatives with esterified propanoic acid precursors. For example:

- React 2-piperidinylpropanoic acid with methanol under acid catalysis (e.g., HCl) to form the methyl ester.

- Purify via recrystallization using ethanol/water mixtures.

Alternative routes may employ protecting-group strategies for the piperidine nitrogen to prevent side reactions, followed by deprotection and hydrochloride salt formation .

Q. What are the key storage conditions to ensure the stability of this compound?

- Methodological Answer: Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Maintain temperature at 2–8°C and humidity below 40%. Monitor stability via periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can HPLC be optimized to assess the purity of this compound?

- Methodological Answer: Use a reversed-phase C18 column (150 mm × 4.6 mm, 3.5 µm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B). Gradient: 5–95% B over 20 min, flow rate 1.0 mL/min, detection at 210 nm. Inject 25 µL of a 1 mg/mL sample solution. Compare retention times and peak areas against certified reference standards. System suitability criteria: ≥2,000 theoretical plates and ≤2% RSD for triplicate injections .

Q. What strategies resolve discrepancies in biological activity data across different assay conditions?

- Methodological Answer: Discrepancies may arise from assay-specific variables (e.g., pH, co-solvents, cell lines). To address this:

- Standardize buffer systems (e.g., PBS at pH 7.4 vs. HEPES at pH 7.2).

- Validate activity in orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability).

- Perform dose-response curves (IC₅₀/EC₅₀) under controlled conditions.

- Use statistical tools (e.g., ANOVA) to identify outliers and adjust for batch effects .

Q. How can mass spectrometry (MS) be applied for impurity profiling of this compound?

- Methodological Answer: Employ LC-MS with electrospray ionization (ESI) in positive ion mode. Set MS parameters: capillary voltage 3.5 kV, source temperature 150°C, desolvation gas (N₂) at 600 L/hr. Full-scan m/z range: 50–600. Identify impurities via high-resolution MS (HRMS) and compare fragmentation patterns with reference libraries. Quantify using extracted ion chromatograms (EICs) for target m/z values. Confirm structures using MS/MS and synthetic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.